schweinfurthin F
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Overview
Description
Schweinfurthin F is a stilbenoid isolated from Macaranga alnifolia and has been shown to exhibit cytotoxic activity. It has a role as a metabolite. It is a cyclic ether, an organic heterotricyclic compound, a member of resorcinols and a stilbenoid.
Scientific Research Applications
Cytotoxicity and Anti-proliferative Activity
Schweinfurthin F and its analogs have been extensively studied for their potent and selective cytotoxic and anti-proliferative effects on human cancer cells. Notably, these compounds show low nanomolar activities against various cell types, including human-derived glioblastoma cell lines, while having minimal impact on other cell lines even at higher concentrations. Research has explored the synthesis of natural schweinfurthins and their analogs to understand the pharmacophore and their biological activity in cancer cell lines (Topczewski et al., 2011).
Fluorescent Schweinfurthin Analogs for Cancer Research
Fluorescent analogs of Schweinfurthin B and F have been synthesized and demonstrated to retain potent and differentially toxic activities against select human cancer cells, characteristic of natural schweinfurthins. These compounds facilitate the visualization of their localization within cells, aiding in the investigation of their mechanism of action (Topczewski et al., 2010).
Selective Inhibition in Neurofibromatosis Type 1 Tumor Cells
Schweinfurthin A, closely related to schweinfurthin F, selectively inhibits proliferation and Rho signaling in glioma and Neurofibromatosis Type 1 tumor cells in a NF1-GRD-dependent manner. This suggests its potential application in treating tumors related to central and peripheral nervous system disorders (Turbyville et al., 2010).
Investigation into Cellular Targeting and Mechanism of Action
Studies have been conducted to understand the cellular or molecular targets of schweinfurthins, including schweinfurthin F. These include the development of fluorescent and biotinylated analogs, which have shown significant biological activity and helped illuminate the schweinfurthin's mode of action (Schroeder et al., 2021).
Impact on Lipid Metabolism and Cellular Trafficking
Schweinfurthins appear to exert many of their intracellular effects by impacting lipid metabolism, synthesis, and homeostasis. This includes impaired trafficking from the trans-golgi network, disruption of lipid rafts, and interference with the isoprenoid biosynthesis pathway, thereby affecting cancer cell growth and survival (Koubek et al., 2018).
properties
Product Name |
schweinfurthin F |
---|---|
Molecular Formula |
C30H38O5 |
Molecular Weight |
478.6 g/mol |
IUPAC Name |
5-[(E)-2-[(7R,8aR,10aR)-7-hydroxy-4-methoxy-8,8,10a-trimethyl-6,7,8a,9-tetrahydro-5H-xanthen-2-yl]ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol |
InChI |
InChI=1S/C30H38O5/c1-18(2)7-10-22-23(31)14-20(15-24(22)32)9-8-19-13-21-17-26-29(3,4)27(33)11-12-30(26,5)35-28(21)25(16-19)34-6/h7-9,13-16,26-27,31-33H,10-12,17H2,1-6H3/b9-8+/t26-,27-,30-/m1/s1 |
InChI Key |
BUFNPAYKUGAAAO-HLULBIOLSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC3=C(C(=C2)OC)O[C@@]4(CC[C@H](C([C@H]4C3)(C)C)O)C)O)C |
Canonical SMILES |
CC(=CCC1=C(C=C(C=C1O)C=CC2=CC3=C(C(=C2)OC)OC4(CCC(C(C4C3)(C)C)O)C)O)C |
synonyms |
(R,R,R)-schweinfurthin F (S,S,S)-schweinfurthin F schweinfurthin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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